Benzyl-ethyl-pyrrolidin-3-yl-amine
Description
Benzyl-ethyl-pyrrolidin-3-yl-amine is a pyrrolidine-based tertiary amine featuring a benzyl group and an ethyl group attached to the nitrogen atom at the 3-position of the pyrrolidine ring. The pyrrolidine ring (a five-membered saturated amine ring) provides a scaffold that balances flexibility and steric constraints, making it a common motif in drug discovery .
Key structural features:
- Pyrrolidine core: Enhances metabolic stability compared to acyclic amines.
- Ethyl group: A small alkyl substituent that may modulate electronic and steric properties.
Properties
IUPAC Name |
N-benzyl-N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDETCBJFSOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which benzyl-ethyl-pyrrolidin-3-yl-amine exerts its effects is primarily through interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Nitrogen
Key Observations :
- Dimethyl vs. ethyl : Replacing ethyl with methyl groups reduces steric hindrance but may decrease lipophilicity.
- Isopropyl substitution : The bulkier isopropyl group (1354019-30-9) could enhance selectivity in target binding but reduce solubility .
- Stereochemistry : The (R)-enantiomer (1353995-22-8) may exhibit distinct biological activity compared to racemic mixtures, as chirality often influences pharmacokinetics .
Extended Side Chain Modifications
Key Observations :
Piperidine-Based Analogs
Key Observations :
Biological Activity
Benzyl-ethyl-pyrrolidin-3-yl-amine, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicinal chemistry based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The compound consists of a pyrrolidine ring substituted with a benzyl group and an ethyl group, contributing to its unique reactivity and biological interactions.
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action typically involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It may act as an agonist or antagonist at neurotransmitter receptors, modulating signaling pathways.
This dual activity suggests potential therapeutic applications in treating neurological disorders and other diseases.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For instance, it has been investigated for its ability to inhibit certain metabolic enzymes, which can lead to altered drug metabolism and efficacy in pharmacological applications.
2. Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds, including this compound, possess antimicrobial properties. These compounds are being explored as potential agents against bacterial strains, contributing to the search for new antibiotics .
3. Anticancer Potential
Recent investigations have highlighted the anticancer potential of related pyrrolidine derivatives. For example, compounds structurally similar to this compound have demonstrated activity against various cancer cell lines, including breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Case Study 1: Antimalarial Activity
A study on related pyrrolidine compounds found that certain derivatives exhibited significant antimalarial activity against Plasmodium falciparum. These findings suggest that this compound could be further investigated for similar effects due to structural similarities .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of pyrrolidine derivatives indicated that compounds like this compound may interact with glutamate and GABA receptors, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings Summary Table
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- Benzyl-ethyl-pyrrolidin-3-yl-amine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for creating diverse chemical entities.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to oxides or ketones. | Potassium permanganate, chromium trioxide |
| Reduction | Produces more saturated derivatives. | Lithium aluminum hydride, sodium borohydride |
| Substitution | Forms substituted derivatives. | Alkyl halides, acyl chlorides |
Biological Applications
Potential Biological Activities
- The compound has been investigated for its biological activities, particularly its role as a ligand in biochemical assays. It interacts with G-protein-coupled receptors (GPCRs), which are crucial for various physiological processes.
Mechanism of Action
- The mechanism involves binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for drug development targeting metabolic disorders and other diseases.
Medicinal Applications
Therapeutic Potential
- This compound has been explored for its potential therapeutic applications in treating conditions such as obesity, type 2 diabetes, and neurodegenerative diseases. Its ability to act as a selective agonist or antagonist for specific receptors enhances its value in pharmacological research.
Case Studies
- Dual Serotonin-Noradrenaline Reuptake Inhibitors : Research has shown that compounds related to this structure can act as selective dual serotonin-noradrenaline reuptake inhibitors (SNRIs), offering new avenues for treating depression and anxiety disorders .
- GPBAR1 Agonists : Studies have identified derivatives that selectively activate GPBAR1, a receptor implicated in metabolic regulation, suggesting that this compound could be optimized for similar applications .
Industrial Applications
Fine Chemicals Production
- In the industrial sector, this compound is utilized in producing fine chemicals and pharmaceuticals. Its role as an intermediate in organic synthesis makes it valuable for developing new materials and compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
